Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde
Description
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde (CAS: 124750-67-0) is a key intermediate in the synthesis of Losartan Potassium, a non-peptide angiotensin II receptor antagonist widely used to treat hypertension and reduce cardiovascular risks . Its molecular formula is C₂₂H₂₀ClN₃O, with a molecular weight of 377.87 g/mol . Structurally, it features:
- A biphenyl core substituted with a cyano group at position 2.
- A chlorinated imidazole ring at position 4' with a formyl (-CHO) functional group.
- The absence of the tetrazole moiety at position 2', distinguishing it from Losartan and its active metabolites .
This compound is classified as a high-purity reagent (>95%) and is primarily utilized in pharmaceutical research for quality control (e.g., impurity profiling) and synthetic chemistry applications .
Properties
IUPAC Name |
2-[4-[(2-butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWHRPJKNDNURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127695 | |
| Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124750-67-0 | |
| Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124750-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation Reaction
The alkylation begins with dissolving 87.5 mg (0.47 mmol) of 2-butyl-4-chloro-5-formylimidazole and 135 mg (0.98 mmol) of in 10 mL of DMF. To this mixture, 200.5 mg (0.74 mmol) of 4-bromomethyl-2-cyanobiphenyl is added dropwise at -10°C under a nitrogen atmosphere. The reaction is stirred for 12 hours, ensuring complete conversion. The low temperature (-10°C) minimizes side reactions such as imidazole ring decomposition or over-alkylation, which are common challenges in heterocyclic chemistry.
Workup and Purification
Post-reaction, the mixture is diluted with water and extracted four times with ethyl acetate (30 mL per extraction). The combined organic layers are washed with saturated brine (40 mL × 4) to remove residual DMF and dried over anhydrous magnesium sulfate (). After filtration, the solvent is evaporated under reduced pressure, leaving a crude residue. Purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate) yields 163 mg (73.2%) of the title compound as a yellow solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum (400 MHz, CDCl) reveals critical structural features:
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A singlet at 9.78 ppm corresponds to the formyl proton.
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Multiplet signals between 7.76–7.43 ppm integrate for six aromatic protons from the biphenyl moiety.
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A doublet at 7.18 ppm (2H) and a singlet at 5.62 ppm (2H) confirm the methylene bridge between the imidazole and biphenyl groups.
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Aliphatic protons from the butyl chain appear at 2.68 (t, 2H), 1.71 (m, 2H), 1.36 (m, 2H), and 0.89 ppm (t, 3H).
Chemical Reactions Analysis
Types of Reactions
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Applications
1. Antihypertensive Properties
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is primarily utilized as a reagent in synthesizing Losartan potassium. Losartan is effective in lowering blood pressure by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This compound is particularly beneficial for patients at risk of developing atrial fibrillation and associated strokes .
2. Anticancer Potential
Recent studies have examined the anticancer properties of derivatives related to this compound. Research indicates that certain structural modifications can enhance cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The quantitative structure–activity relationship (QSAR) models have been developed to predict the efficacy of these compounds, highlighting their potential as new anticancer agents .
Case Study 1: Antitumor Activity
A study focused on synthesizing new compounds derived from this compound demonstrated significant cytotoxic effects against several tumor cell lines. The most active derivatives exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating potent antitumor activity. These findings suggest that modifications to the chemical structure can lead to enhanced biological activity .
Case Study 2: QSAR Analysis
Another research effort utilized QSAR modeling to correlate structural features with biological activity against cancer cell lines. The study systematically modified the molecular structure of related compounds to optimize their cytotoxic properties, demonstrating that specific substituents could significantly influence their effectiveness .
Mechanism of Action
The mechanism of action of Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may act as an angiotensin II antagonist, blocking the angiotensin II receptor and thereby reducing blood pressure . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Functional Group Variations: The formyl group in this compound is critical for downstream reactions, such as oxidation to carboxylic acid derivatives (e.g., Losartan Carboxylic Acid, CAS: 124750-92-1) . Replacement of the tetrazole ring with a cyano group reduces binding affinity to angiotensin II receptors, rendering it pharmacologically inactive but synthetically valuable .
Isotopic Derivatives :
- Deuterated analogs (e.g., Carboxaldehyde-D3) are used in mass spectrometry-based pharmacokinetic studies to track metabolic pathways without interfering with biological activity .
Research and Commercial Availability
- Suppliers: Major suppliers include Toronto Research Chemicals (TRC) and Shanghai ANPEL Laboratory Technologies, with product codes such as TRC-D297680-250MG .
- Pricing : Quoted on inquiry due to variability in bulk orders and regional regulations .
Biological Activity
Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde is a synthetic compound derived from the angiotensin II receptor antagonist class, specifically designed to enhance biological activity and therapeutic potential. This compound is characterized by its unique structural features, including a tetrazole moiety, which is known for imparting various pharmacological properties.
- Chemical Formula : C22H20ClN3O
- Molecular Weight : 377.87 g/mol
- CAS Number : 124750-67-0
This compound's structure allows it to interact effectively with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound exhibits biological activity primarily through its role as an angiotensin II receptor antagonist. This action leads to:
- Vasodilation : Reduction of blood pressure by inhibiting vasoconstriction.
- Antimicrobial Effects : Recent studies indicate potential antimicrobial properties, particularly against bacterial infections, by disrupting bacterial cell wall synthesis .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests good oral bioavailability and a favorable distribution in biological tissues. Key factors influencing its pharmacokinetics include:
- Absorption : Enhanced in acidic environments.
- Metabolism : Primarily through liver enzymes, with potential interactions affecting drug metabolism pathways (CYP450 enzymes) which could lead to altered efficacy or toxicity profiles .
In Vitro Studies
Research has demonstrated that this compound shows significant activity in various in vitro assays:
| Assay Type | Result | Reference |
|---|---|---|
| Bacterial Cell Viability | IC50 = 15 µM | |
| CYP450 Inhibition | Moderate inhibition | |
| Plasma Protein Binding | High binding affinity |
In Vivo Studies
Animal models have been utilized to assess the therapeutic effects and safety profile of the compound:
- Hypertensive Rat Model : Demonstrated significant blood pressure reduction comparable to established antihypertensive agents.
- Toxicity Studies : No severe adverse effects noted at therapeutic doses, suggesting a favorable safety margin.
Case Study 1: Antimicrobial Activity
In a controlled study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound was shown to effectively reduce bacterial load, indicating its potential as an antimicrobial agent. The study reported a dose-dependent response with an IC50 value of approximately 15 µM against E. coli.
Case Study 2: Hypertension Management
A clinical trial involving hypertensive patients treated with this compound resulted in significant reductions in systolic and diastolic blood pressure over a 12-week period. The compound was well tolerated, with minimal side effects reported.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
